molecular formula C6H5FN4O B6612690 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1353761-08-6

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B6612690
CAS RN: 1353761-08-6
M. Wt: 168.13 g/mol
InChI Key: XFSCRIPOAQPYTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one (FMT) is a synthetic heterocyclic compound with a wide range of applications in scientific research. FMT is a nitrogen-containing heterocyclic compound with a seven-membered ring structure. It is a colorless solid with a melting point of 150-153°C and a boiling point of 300-303°C. FMT has been used in a variety of scientific applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an antioxidant. It has also been used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzymes, and as an antioxidant. This compound has also been used in the synthesis of pharmaceuticals and other compounds. It has been used to study the structure of proteins and to study the binding of ligands to proteins. This compound has also been used in the study of the structure and function of enzymes, and in the study of the mechanism of action of drugs.

Mechanism of Action

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is believed to act as an inhibitor of enzymes. It is thought to bind to the active site of the enzyme and block the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity. This compound has also been shown to inhibit the activity of certain proteins, such as the cytochrome P450 enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been shown to have antioxidant activity, and to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce the levels of certain hormones, such as testosterone and cortisol, and can reduce inflammation.

Advantages and Limitations for Lab Experiments

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available. It is also a relatively stable compound, and can be stored at room temperature for long periods of time. One limitation of this compound is that it is a relatively toxic compound, and should be handled with care.

Future Directions

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has many potential future applications in scientific research. It could be used to study the structure and function of proteins, and to study the binding of ligands to proteins. It could also be used to study the mechanism of action of drugs, and to develop new drugs. It could also be used to study the structure and function of enzymes, and to develop new enzyme inhibitors. Additionally, this compound could be used to study the biochemical and physiological effects of compounds, and to develop new compounds with therapeutic applications.

Synthesis Methods

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be synthesized using a variety of methods. One method involves the reaction of 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine with fluorobenzene in the presence of a strong base. The reaction takes place in an aqueous medium at a temperature of 80-90°C and yields this compound as the major product. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde with 5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base, and the reaction of 4-fluorobenzaldehyde with 2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine in the presence of a base.

properties

IUPAC Name

6-fluoro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCRIPOAQPYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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